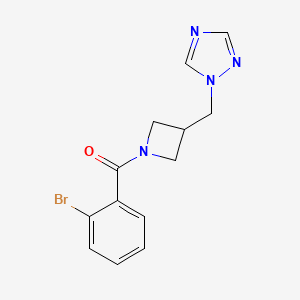![molecular formula C21H21ClN2O3S B2465772 4-[(4-chlorophenyl)sulfonyl-methylamino]-N-naphthalen-1-ylbutanamide CAS No. 612048-22-3](/img/structure/B2465772.png)
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-naphthalen-1-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(4-chlorophenyl)sulfonyl-methylamino]-N-naphthalen-1-ylbutanamide” is a complex organic molecule. It contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. It also has a 4-chlorophenyl group, which is a phenyl group with a chlorine atom substituted at the 4th position. The sulfonyl-methylamino group is a functional group that contains sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the sulfonyl group could potentially introduce some polarity into the molecule, and the aromatic rings could participate in pi-pi stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the sulfonyl group could potentially be reduced, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a sulfonyl group could affect its solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of sulfonamide compounds, including methods such as microwave-assisted synthesis and mechanosynthesis, have been explored to improve efficiency and yield. These processes involve the formation of sulfonamide bonds and can lead to the creation of compounds with potential therapeutic and industrial applications (Williams et al., 2010); (Tan et al., 2014).
Molecular Studies
- Studies on the molecular structure and properties of sulfonamide compounds using techniques like X-ray diffraction and Density Functional Theory (DFT) analysis have contributed to understanding their chemical behavior and potential for further modification (Sarojini et al., 2012); (Danish et al., 2021).
Biological and Medicinal Applications
- Some sulfonamide derivatives have been evaluated for their biological activity, including their potential as anticancer agents. These studies involve assessing the cytotoxic activity of synthesized compounds against various cancer cell lines, exploring their mechanisms of action, and assessing their selectivity and safety profiles (Ravichandiran et al., 2019).
Environmental and Sensor Applications
- Sulfonamide compounds have also been studied for their applications in environmental science, such as the development of sensitive and selective sensors for detecting metal ions in solutions. These sensors can have significant implications for monitoring environmental pollutants and for use in various industries (Kamal et al., 2015).
Advanced Materials
- Research into the incorporation of sulfonamide structures into polymeric materials has led to the development of novel polymers with enhanced thermal stability, solubility, and mechanical properties. These materials have potential applications in the fields of electronics, aerospace, and as components of high-performance composites (Wen et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-naphthalen-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-24(28(26,27)18-13-11-17(22)12-14-18)15-5-10-21(25)23-20-9-4-7-16-6-2-3-8-19(16)20/h2-4,6-9,11-14H,5,10,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEAXXXKNLTUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=CC=CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-naphthalen-1-ylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

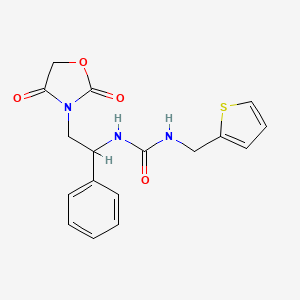
![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((5-methylisoxazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2465691.png)
![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2465694.png)
![N-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2465697.png)
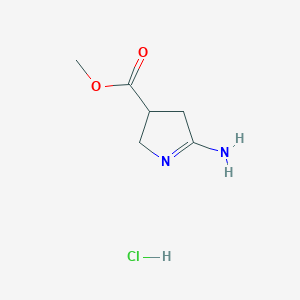


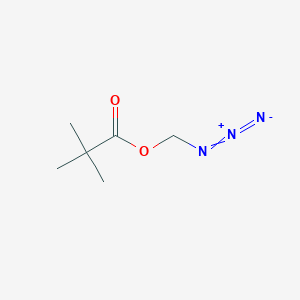
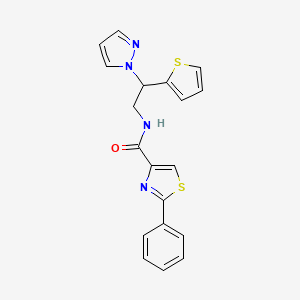
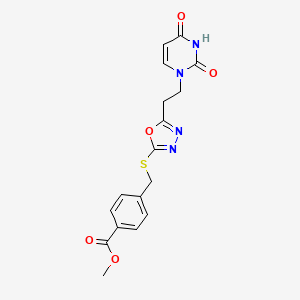
![2-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2465707.png)
![2-Chloro-N-[1-(thiadiazol-4-yl)ethyl]acetamide](/img/structure/B2465710.png)
![2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2465711.png)
